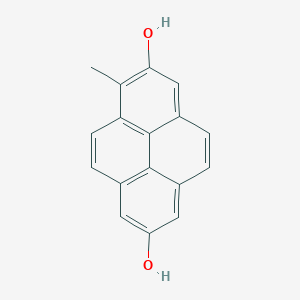
1-Methylpyrene-2,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyrene-2,7-diol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a pyrene core with a methyl group at the 1-position and hydroxyl groups at the 2 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylpyrene-2,7-diol can be synthesized through several methods. One common approach involves the functionalization of pyrene derivatives. For instance, the methylation of pyrene followed by hydroxylation at specific positions can yield this compound. The reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired substitution and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylpyrene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution can occur at the pyrene core, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like tert-butyl chloride can be used for selective substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted pyrene compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methylpyrene-2,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Wirkmechanismus
The mechanism of action of 1-Methylpyrene-2,7-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include guanine and adenine bases in the DNA, and the pathways involved include metabolic activation to reactive intermediates that can bind to DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyrene: Lacks the hydroxyl groups present in 1-Methylpyrene-2,7-diol.
2,7-Dihydroxypyrene: Similar structure but without the methyl group.
5-(1-Methoxyethyl)-1-methyl-phenanthren-2,7-diol: Another phenanthrene derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a methyl group and hydroxyl groups on the pyrene core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H12O2 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
1-methylpyrene-2,7-diol |
InChI |
InChI=1S/C17H12O2/c1-9-14-5-4-11-7-13(18)6-10-2-3-12(8-15(9)19)17(14)16(10)11/h2-8,18-19H,1H3 |
InChI-Schlüssel |
SYBXWXNHMWJNDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=CC3=CC(=CC4=C3C2=C1C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


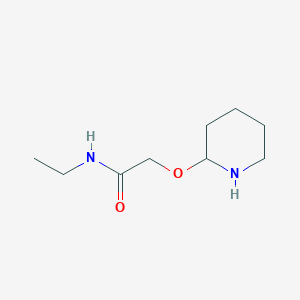
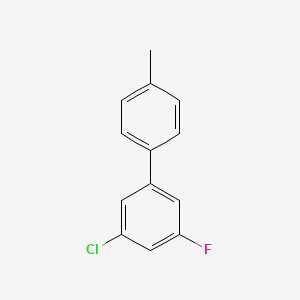


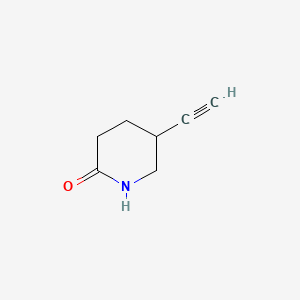
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)

![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
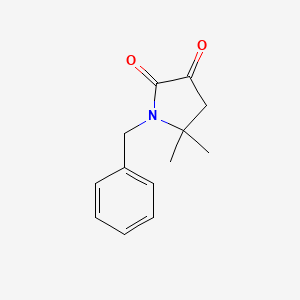
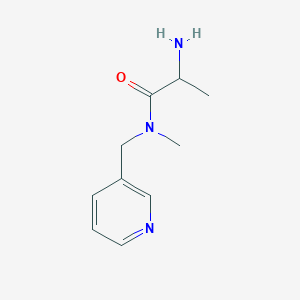
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
